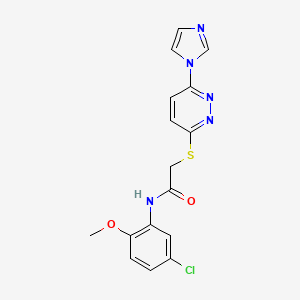

2-(4-Methoxyphenyl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.175. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Investigation in Populus euphratica

A study on Populus euphratica wood from an ancient tomb led to the discovery of 2-(4-methoxyphenyl)-2-oxoacetamide, among other compounds, through chemical analysis. This compound is a new discovery from this plant and contributes to understanding the chemical composition of ancient woods (Luo et al., 2008).

Natural Product Chemistry in Marine Life

Research on the ascidian Polycarpa aurata isolated compounds including this compound. The study aimed to understand the natural product chemistry of marine life, indicating potential biological activities of these compounds (Wessels et al., 2001).

Pharmaceutical Potential in Antidepressant Activity

A study investigating 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, related to this compound, explored their potential antidepressant activity. This research contributes to the understanding of novel antidepressants and their mechanisms (Yardley et al., 1990).

Gastrointestinal Therapeutic Research

A class of compounds including this compound derivatives was examined for their potential in treating gastrointestinal disorders. This research adds to the development of new therapeutic agents in gastroenterology (Bianchi et al., 1988).

Synthesis from Polycarpa Aurata

Another study focused on synthesizing methyl 2-(4-methoxyphenyl)-2-oxoacetate from Polycarpa aurata, which shows the synthetic applications and methodologies involved in the production of such compounds (Zhou Hua-feng, 2007).

Polymer Chemistry

Investigations into copolymers of hydroxyethylmethacrylate and methacrylic esters have included 2-(4-methoxyphenyl) acetamide derivatives. This research demonstrates the application of such compounds in advanced material sciences, particularly in polymer chemistry (Gallardo & Román, 1994).

Enzyme Inhibition Studies for Drug Development

Research on 2-(4-methoxyphenyl) ethyl acetamide derivatives highlighted their potential as enzyme inhibitors. This has implications for drug discovery and development, particularly for diseases where enzyme inhibition is a therapeutic strategy (Saxena et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-Methoxyphenyl)-2-oxoacetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain , both found in Alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.

Mode of Action

It is known that the compound interacts with its targets, potentially altering their function

Biochemical Pathways

The compound is involved in the regulation of O-GlcNAcylation , a post-translational modification that modulates glucose homeostasis . This process is a novel pro-survival pathway that is activated under conditions of ischemic stroke . By enhancing O-GlcNAcylation, this compound may contribute to neuroprotection .

Pharmacokinetics

Information regarding its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

The activation of O-GlcNAcylation and maintenance of energy homeostasis mediated by this compound results in neuroprotective effects . In vitro analyses have shown that the compound increases glucose uptake and activates O-GlcNAcylation in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions . Moreover, it has been observed to exert significant neuroprotective effects against moderate OGD injury .

Análisis Bioquímico

Biochemical Properties

It is known to interact with certain enzymes such as Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain, both found in Alcaligenes faecalis

Cellular Effects

It has been suggested that the compound may have an impact on cellular bioenergetics and stress response in neuronal cells under ischemic-like conditions

Molecular Mechanism

It is known to interact with certain enzymes, but the specifics of these interactions and how they influence the compound’s effects at the molecular level are not yet clear .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may contribute to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-7-4-2-6(3-5-7)8(11)9(10)12/h2-5H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGRRYUKOPKINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935764-11-7 |

Source

|

| Record name | 2-(4-methoxyphenyl)-2-oxoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)

![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)